molecular formula C18H18N2O2S B7684068 N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B7684068
M. Wt: 326.4 g/mol
InChI Key: NULFDIKWJRLNQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and thiophene derivatives involves various chemical reactions. For instance, chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects1. Similarly, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives2.



Molecular Structure Analysis

The molecular structure of quinoline and thiophene derivatives can vary greatly depending on the specific compound. Quinoline, for example, is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene1. Thiophene, on the other hand, is a five-membered ring made up of one sulfur as heteroatom2.



Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” would depend on its specific molecular structure. Unfortunately, I couldn’t find specific information on this compound.


Safety And Hazards

The safety and hazards associated with "N-ethyl-N-((2-hydroxy


properties

IUPAC Name

N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-20(18(22)16-5-4-8-23-16)11-14-10-13-9-12(2)6-7-15(13)19-17(14)21/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULFDIKWJRLNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]thiophene-2-carboxamide

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